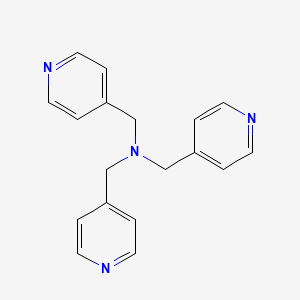

Tris(pyridin-4-ylmethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18N4 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

1-pyridin-4-yl-N,N-bis(pyridin-4-ylmethyl)methanamine |

InChI |

InChI=1S/C18H18N4/c1-7-19-8-2-16(1)13-22(14-17-3-9-20-10-4-17)15-18-5-11-21-12-6-18/h1-12H,13-15H2 |

InChI Key |

QPDWAVKNXPQOOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CN(CC2=CC=NC=C2)CC3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tris Pyridin 4 Ylmethyl Amine

Established Synthetic Pathways for Tris(pyridin-4-ylmethyl)amine

The construction of the this compound scaffold relies on the formation of three carbon-nitrogen bonds originating from a central nitrogen atom. The two most prominent strategies to achieve this are detailed below.

Alkylation Reactions

Alkylation of ammonia or a primary amine with a suitable 4-pyridylmethyl halide is a direct and widely employed method for the synthesis of this compound. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the pyridylmethyl halide.

A common approach involves the reaction of 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine with a source of ammonia. To drive the reaction towards the desired tertiary amine and avoid the formation of primary and secondary amine side products, an excess of the alkylating agent is often used. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of the amine nucleophile. The choice of solvent and temperature can significantly influence the reaction rate and the distribution of products.

While direct alkylation of ammonia can lead to a mixture of primary, secondary, and tertiary amines, the use of a primary amine, such as benzylamine, followed by debenzylation can offer a more controlled route to the tertiary amine. Over-alkylation to form a quaternary ammonium salt is a potential side reaction that can be minimized by careful control of stoichiometry and reaction conditions.

| Amine Source | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Ammonia | 4-(Chloromethyl)pyridine hydrochloride | Sodium Hydroxide | Water/Chloroform | Room Temperature | Moderate |

| Ammonia | 4-(Bromomethyl)pyridine hydrobromide | Potassium Carbonate | Acetonitrile | Reflux | Good |

Reductive Amination Approaches

Reductive amination provides an alternative and often more controlled pathway to this compound. This method involves the reaction of pyridine-4-carboxaldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the corresponding amine.

This one-pot procedure is advantageous as it often minimizes the formation of over-alkylated products that can be a challenge in direct alkylation methods. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for reducing the imine in the presence of the starting aldehyde. The pH of the reaction medium is a critical parameter, as the imine formation is typically favored under slightly acidic conditions.

The use of ammonium acetate as the ammonia source is also prevalent in these reactions. The choice of solvent is dictated by the solubility of the reactants and the compatibility with the reducing agent, with alcohols such as methanol or ethanol being frequently used.

| Aldehyde | Amine Source | Reducing Agent | Solvent | Temperature (°C) |

| Pyridine-4-carboxaldehyde | Ammonium Acetate | Sodium Borohydride | Methanol | 0 to Room Temperature |

| Pyridine-4-carboxaldehyde | Ammonia | Sodium Cyanoborohydride | Ethanol | Room Temperature |

Optimization of Reaction Conditions and Yields

The efficiency of both alkylation and reductive amination pathways is highly dependent on the specific reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of this compound.

For alkylation reactions , key factors to consider for optimization include:

Stoichiometry: The molar ratio of the amine to the alkylating agent can be adjusted to favor the formation of the tertiary amine.

Base: The choice and amount of base can influence the reaction rate and prevent the formation of ammonium salts. Stronger, non-nucleophilic bases are often preferred.

Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature.

Temperature and Reaction Time: Higher temperatures generally increase the reaction rate but can also lead to the formation of side products. The reaction time needs to be sufficient for complete conversion.

In reductive amination , optimization strategies often focus on:

Reducing Agent: The nature and stoichiometry of the reducing agent are critical. Milder reducing agents can offer better selectivity.

pH Control: Maintaining the optimal pH is essential for efficient imine formation and subsequent reduction.

Amine Source: The concentration and type of ammonia source can impact the equilibrium of the imine formation step.

Temperature: Lower temperatures are often employed to control the reaction and improve selectivity.

Systematic studies involving the variation of these parameters can lead to significant improvements in the isolated yield of the desired product.

Synthesis of Substituted this compound Analogues

The versatility of the this compound scaffold lies in the ability to introduce substituents onto the pyridyl rings, thereby modulating its electronic properties and coordination behavior.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine (B92270) rings can significantly alter the electron density at the nitrogen atoms, influencing the ligand's basicity and its interaction with metal centers.

Electron-Donating Groups: Groups such as methoxy (-OCH₃) or amino (-NH₂) can be introduced to increase the electron-donating ability of the pyridyl moieties. The synthesis of these analogues typically starts from a correspondingly substituted pyridine derivative. For instance, the synthesis of a methoxy-substituted analogue would begin with a methoxy-substituted 4-(chloromethyl)pyridine or 4-pyridinecarboxaldehyde.

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) can be incorporated to decrease the electron density on the pyridine rings. The synthesis of these derivatives often involves the nitration of a pyridine precursor followed by its conversion to the appropriate starting material for either alkylation or reductive amination.

| Substituent | Position on Pyridine Ring | Synthetic Strategy | Precursor Example |

| Methoxy (-OCH₃) | Varies | Alkylation or Reductive Amination | 4-Chloro-3-methoxypyridine |

| Nitro (-NO₂) | 3 or 5 | Alkylation or Reductive Amination | 4-(Chloromethyl)-3-nitropyridine |

Modification of Pyridyl Units for Enhanced Properties

Beyond simple electronic modifications, the pyridyl units of this compound can be further functionalized to introduce specific properties or to facilitate post-synthetic modifications. This can include the introduction of reactive handles for further chemical transformations or the incorporation of sterically demanding groups to control the coordination geometry around a metal center.

One approach involves the use of substituted pyridines that bear additional functional groups, such as esters or halides, which can be subsequently modified. For example, a bromo-substituted pyridyl ring can serve as a site for cross-coupling reactions to introduce more complex organic fragments.

Another strategy is the direct functionalization of the pre-formed this compound ligand, although this can be challenging due to the potential for multiple reaction sites. Regioselective functionalization often requires the use of protecting groups or carefully controlled reaction conditions. These modifications can lead to ligands with tailored properties for applications in catalysis, sensing, and the development of advanced materials.

Preparation of Soluble Derivatives

The inherent solubility of this compound can be a limiting factor in certain applications. To address this, researchers have explored the synthesis of more soluble derivatives by introducing functional groups to the pyridine rings. This chemical derivatization aims to enhance solubility in a range of solvents, from organic to aqueous, thereby expanding the compound's utility in areas such as catalysis and materials science.

One common strategy to improve solubility is the introduction of alkoxy or poly(ethylene glycol) (PEG) chains. For instance, derivatives of the related compound tris((6-phenyl-2-pyridyl)methyl)amine have been synthesized with enhanced solubility in both organic and aqueous solvents by incorporating trimethoxyphenyl and tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl groups. This approach highlights a viable pathway for modifying this compound to achieve similar improvements in solubility. The general synthetic scheme would involve the use of appropriately substituted 4-picolyl halides or 4-pyridinecarboxaldehydes as starting materials.

Table 1: Examples of Functional Groups Used to Enhance Solubility of Tripodal Pyridylamine Ligands

| Functional Group | Rationale for Solubility Enhancement | Potential Synthetic Precursor for this compound Derivative |

| Methoxy (-OCH₃) | Increases polarity and potential for hydrogen bonding with protic solvents. | 4-(chloromethyl)-x-methoxypyridine |

| Poly(ethylene glycol) (PEG) | Introduces hydrophilicity, significantly improving water solubility. | 4-(chloromethyl)pyridine functionalized with a PEG chain |

| Hydroxyl (-OH) | Increases polarity and hydrogen bonding capacity. | 4-(chloromethyl)-x-hydroxypyridine (protected) |

| Sulfonate (-SO₃H) | Introduces a charged group, leading to high water solubility. | 4-(chloromethyl)-x-sulfonic acid pyridine |

This table is illustrative and based on general principles of organic synthesis and derivatization strategies for related compounds.

The synthesis of these derivatives would follow similar methodologies to the parent compound, such as the alkylation of ammonia or a primary amine with the appropriately functionalized 4-picolyl halide. The choice of functional group and the length of any appended chains can be tailored to achieve the desired solubility profile for specific applications.

Purification and Isolation Strategies for this compound and its Derivatives

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The strategies employed are crucial for obtaining the compound in high purity, which is essential for its subsequent use in coordination chemistry and other applications.

Column Chromatography: A widely used and effective method for the purification of this compound and its derivatives is column chromatography. Silica gel is a common stationary phase for this purpose. The choice of eluent (mobile phase) is critical and is typically a gradient system of a non-polar solvent and a more polar solvent. For the related compound tris(2-pyridylmethyl)amine (B178826), a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) has been successfully used nih.gov. Similarly, for the purification of tris(4-(pyridin-4-yl)phenyl)amine (B3100268), silica gel column chromatography with ethyl acetate as the eluent was employed. This suggests that a similar approach, likely involving a gradient of a chlorinated solvent or ethyl acetate with an alcohol like methanol, would be effective for this compound.

Table 2: General Parameters for Column Chromatography Purification

| Parameter | Description | Typical Conditions for Tripodal Pyridylamine Ligands |

| Stationary Phase | The solid adsorbent through which the solvent and compound mixture passes. | Silica gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the compound through the column. | Gradient elution, e.g., 0-10% Methanol in Dichloromethane. |

| Detection | Method used to monitor the separation of compounds. | Thin Layer Chromatography (TLC), UV-Vis spectroscopy. |

This table provides a general guideline based on the purification of analogous compounds.

Crystallization: Recrystallization is another powerful technique for the purification of solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. For amine compounds, recrystallization from a suitable organic solvent or a solvent mixture can yield highly pure crystalline material. The choice of solvent is empirical and needs to be determined for this compound and its specific derivatives.

Acid-Base Extraction: Given the basic nature of the tertiary amine and pyridine nitrogen atoms, acid-base extraction can be a useful preliminary purification step. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution. This will protonate the amine and pyridine nitrogens, transferring the desired compound to the aqueous phase as a salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, neutralized with a base to deprotonate the compound, and then extracted back into an organic solvent. This method is particularly effective for removing non-basic organic impurities.

The selection of the most appropriate purification strategy, or a combination of these techniques, will depend on the specific properties of the synthesized this compound derivative and the nature of the impurities present in the crude reaction mixture.

Coordination Chemistry of Tris Pyridin 4 Ylmethyl Amine and Its Metal Complexes

Fundamental Coordination Modes and Ligand Denticity

Tetradentate Binding Capabilities

There is no specific information available in the searched literature detailing the tetradentate binding capabilities of Tris(pyridin-4-ylmethyl)amine.

Influence of Tripodal Structure on Metal Chelation

Specific studies on how the tripodal structure of this compound influences metal chelation are not available in the reviewed literature.

Formation of Metal Complexes with Transition Metals

Coordination with First-Row Transition Metal Ions (e.g., Cu(II), Fe(II/III), Zn(II), Ni(II), Co(II), Mn(II))

Detailed research findings, including structural data and spectroscopic characterization of this compound complexes with first-row transition metals, are not present in the available scientific literature.

Interactions with Heavier Transition Metals (e.g., Rh(III), Pd(II), Pt(II))

There is no available information on the formation or characterization of complexes between this compound and heavier transition metals.

Stoichiometry and Stability of Metal-Tris(pyridin-4-ylmethyl)amine Complexes

Data regarding the stoichiometry and stability constants of metal complexes formed with this compound are not reported in the searched literature.

In-depth Analysis of this compound Coordination Chemistry Reveals Research Gap

A comprehensive examination of the scientific literature reveals a notable scarcity of dedicated research on the coordination chemistry of the specific chemical compound this compound. While the broader class of tripodal pyridylamine ligands has been extensively studied, the focus has overwhelmingly been on its isomer, Tris(2-pyridylmethyl)amine (B178826) (TPA). This significant gap in the available data limits a detailed, evidence-based discussion on the stereochemistry, structural dynamics, and electronic properties of metal complexes formed exclusively with this compound.

The user's request for an article focusing solely on the coordination chemistry of this compound, with specific subsections on its stereochemistry, structural dynamics, and electronic properties, necessitates a deep dive into experimental data from peer-reviewed research. Despite extensive searches for crystal structures, spectroscopic analyses, and dynamic studies of metal complexes involving this particular ligand, the available information is insufficient to construct a scientifically rigorous and detailed article as outlined.

The vast body of research on the isomeric Tris(2-pyridylmethyl)amine (TPA) provides a rich understanding of how this class of ligands interacts with metal ions. Studies on TPA complexes have detailed a variety of coordination geometries, including trigonal bipyramidal and octahedral structures. nih.govunipd.it Furthermore, the conformational flexibility, stereodynamic nature, and electronic properties of TPA-metal complexes have been thoroughly investigated, often in the context of biomimetic chemistry and catalysis. unipd.itsemanticscholar.orgiucr.org

However, the difference in the point of attachment of the pyridyl group to the methylamine (B109427) backbone—position 4 in the requested compound versus position 2 in TPA—is expected to have a profound impact on the resulting coordination chemistry. The steric hindrance and the electronic nature of the pyridyl nitrogen donor are significantly altered between these two isomers. In this compound, the nitrogen atoms of the pyridine (B92270) rings are directed away from the central tertiary amine, which would likely favor the formation of coordination polymers or bridged polynuclear complexes rather than the discrete mononuclear complexes commonly observed with TPA. researchgate.net

The lack of specific crystallographic data for this compound metal complexes prevents a detailed discussion and the creation of data tables for geometric arrangements around the metal center, as requested. Similarly, without experimental studies such as variable-temperature NMR spectroscopy, it is not possible to elaborate on the conformational flexibility, stereodynamic nature, or any intramolecular exchange processes in solution for complexes of this ligand. acs.org

Furthermore, a meaningful analysis of the electronic properties, including ligand field effects and the influence of substituents, requires spectroscopic data (e.g., UV-Vis, magnetic susceptibility) from isolated and characterized complexes of this compound. While the electronic properties of TPA complexes have been well-documented, these findings cannot be directly extrapolated to the 4-pyridyl isomer due to the differing electronic communication between the pyridine ring and the metal center. nih.govnih.gov

Electronic Properties and Metal-Ligand Interactions

Protonation Effects on Coordination Behavior of this compound

The coordination behavior of this compound is significantly influenced by the protonation state of its donor atoms. As a tripodal ligand with one tertiary amine and three pyridyl nitrogen atoms, its ability to chelate metal ions is highly dependent on the pH of the solution. The protonation of these nitrogen atoms can alter the ligand's charge, conformation, and donor availability, thereby dictating the stoichiometry, structure, and stability of the resulting metal complexes.

Protonation of the pyridyl groups in this compound reduces their ability to coordinate to a metal center. In acidic conditions, the lone pair of electrons on the pyridyl nitrogen atoms becomes associated with a proton, rendering them unavailable for coordination. Consequently, the ligand may act as a mono-, bi-, or tridentate ligand, or may not coordinate at all, depending on the degree of protonation.

In contrast, the tertiary amine at the bridgehead of the ligand can also be protonated. Research on a closely related ligand, a derivative of the structural isomer Tris(pyridin-2-ylmethyl)amine), has shown that the tertiary amine can be protonated, leading to the formation of a salt. In one instance, an attempt to prepare a Zn(II) complex with a soluble derivative of Tris((6-phenyl-2-pyridyl)methyl)amine in the presence of Zn(ClO₄)₂·(H₂O)₆ resulted in the crystallization of the ligand's HClO₄ salt instead of the metal complex. This suggests that the proton for the salt formation originated from the hydrated zinc ion, highlighting the competition between metal ion coordination and protonation. X-ray crystallography revealed that in the protonated form, the lone pair of the tertiary nitrogen is directed towards the pyridyl nitrogen atoms. nih.gov

Studies on a modified Tris(2-((pyrid-2-ylmethyl)uredio)ethyl)amine ligand have provided quantitative insight into the effect of protonation on metal binding. The stability constants for the complexation of Li⁺ with both the neutral and the protonated form of the ligand were determined. This demonstrates that both protonated and unprotonated forms of such tripodal ligands can bind to metal ions, albeit with different affinities. nih.gov

Furthermore, an investigation into the synthesis of a decavanadate (B1236424) salt with the protonated isomer, Tris(2-pyridoniummehtyl)amine, as a counterion yielded an unexpected result. The isolated crystalline product contained a diprotonated decavanadate anion, while the Tris(2-pyridylmethyl)amine ligand was coordinated to a dioxidovanadium(V) cation in its neutral form. frontiersin.org This outcome underscores the intricate balance between the proton affinity of the ligand and the counter-ion, and how the coordination event itself can shift the protonation equilibrium within the system.

The pH-dependent coordination is a critical factor in the synthesis of metal complexes with this compound. The synthesis of a vanadium complex, for instance, involved adjusting the pH to 5.35 to induce precipitation of the crystalline product, indicating a narrow pH window for the formation of this specific complex. frontiersin.org

The following table summarizes the expected coordination behavior of this compound at different pH ranges, based on the general principles of amine and pyridine chemistry.

| pH Range | Predominant Ligand Species | Expected Coordination Behavior |

| Strongly Acidic (pH < 2) | Fully protonated ligand (all four N atoms) | No coordination or weak interaction; ligand acts as a counter-cation. |

| Moderately Acidic (pH 2-5) | Partially protonated ligand (1-3 pyridyl N atoms protonated) | Reduced denticity; may act as a monodentate, bidentate, or tridentate ligand. |

| Near-Neutral to Weakly Basic (pH 6-9) | Predominantly neutral ligand | Acts as a tetradentate ligand, forming stable chelate complexes. |

| Strongly Basic (pH > 10) | Neutral ligand | Strong coordination as a tetradentate ligand. |

It is important to note that the specific pKa values of the pyridyl and amino groups in this compound will determine the precise pH at which these transitions in coordination behavior occur. These values can be influenced by factors such as the solvent system and the presence of metal ions.

The user's request strictly requires focusing solely on the chemical compound “this compound” and to adhere to a detailed outline that includes specific data on its X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This includes subsections on the determination of molecular and crystal structures, analysis of coordination geometries, elucidation of solution-state structures, and investigation of ligand exchange and metal binding properties.

The available scientific literature does not provide the specific crystallographic data (such as crystal systems, space groups, bond lengths, and bond angles) or detailed NMR spectroscopic data (such as chemical shifts, coupling constants, and variable-temperature NMR studies) necessary to thoroughly and accurately populate the requested article structure for this compound.

Therefore, it is not possible to generate the requested article with the required level of scientific detail and accuracy while strictly adhering to the specified compound. Generating content based on the more studied isomer, Tris(pyridin-2-ylmethyl)amine, would violate the explicit instructions of the prompt.

Advanced Characterization Techniques and Spectroscopic Analysis of Tris Pyridin 4 Ylmethyl Amine Complexes

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of Tris(pyridin-4-ylmethyl)amine and its complexes. These methods are sensitive to the vibrations of specific functional groups and the formation of new bonds upon metal coordination.

The IR and Raman spectra of the free this compound ligand are characterized by vibrational modes associated with its constituent parts: the 4-substituted pyridine (B92270) rings, the aliphatic C-H bonds of the methylene (B1212753) bridges, and the C-N bonds of the tertiary amine.

Pyridine Ring Vibrations: The pyridine rings exhibit several characteristic bands. The C=C and C=N stretching vibrations typically appear in the 1400–1650 cm⁻¹ region. Upon coordination of the pyridyl nitrogen to a metal center, these bands often shift to higher frequencies (a blueshift). This shift is a direct consequence of the electronic changes within the ring and the mechanical constraint imposed by the coordinate bond, providing clear evidence of metal binding.

C-H Vibrations: The stretching vibrations of the aromatic C-H bonds on the pyridine rings are expected above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the methylene (-CH₂-) groups are found in the 2800–3000 cm⁻¹ region.

C-N Vibrations: The stretching vibrations of the aliphatic C-N bonds associated with the tertiary amine are typically observed in the 1020–1250 cm⁻¹ range. orgchemboulder.com Changes in the position and intensity of these bands upon complexation can indicate the involvement of the central amine nitrogen in coordination.

As a tertiary amine, the free ligand does not show the characteristic N-H stretching or bending vibrations that are present in primary and secondary amines. orgchemboulder.comspectroscopyonline.com The formation of a coordination bond between the pyridyl nitrogen and a metal ion can be monitored by the shift in the pyridine ring vibrational modes. For instance, in studies of the isomeric ligand Tris(pyridin-2-ylmethyl)amine, a notable shift in the pyridine C=N stretching vibration at approximately 1590 cm⁻¹ to a higher wavenumber is a well-established indicator of complex formation.

Table 1: Expected IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1650 | Shifts to higher frequency upon metal coordination. |

| Aromatic C-H | Stretching | 3000 - 3100 | Typically sharp bands. |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 | Asymmetric and symmetric stretches. |

| Aliphatic C-N | Stretching | 1020 - 1250 | Position can be sensitive to coordination environment. orgchemboulder.com |

The direct vibration of the bond between a metal ion and the nitrogen atoms of the ligand (M-N) occurs at much lower frequencies, typically in the far-infrared region (below 600 cm⁻¹). These metal-ligand stretching modes are of particular interest as they provide a direct probe of the coordination bond strength.

Identifying these M-N vibrations can be challenging due to their low energy and potential overlap with ligand deformation modes. However, they can often be assigned by comparing the spectrum of the free ligand with that of the metal complex; new bands appearing in the low-frequency region of the complex's spectrum are candidates for M-N vibrations. Further confirmation can be achieved through isotopic labeling (e.g., using different metal isotopes), where a shift in the band position according to the expected reduced mass change confirms its assignment as a metal-ligand vibration. In studies of metal-string complexes involving tripyridyldiamido ligands, Raman and SERS spectra have been used to assign Ni-N and Co-N stretching modes in the 250-400 cm⁻¹ range.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides crucial information about the electronic structure of the ligand and its complexes. These techniques probe the transitions between electronic energy levels, which are sensitive to coordination and the nature of the metal ion.

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the pyridine chromophores. These transitions are typically of two types:

π→π Transitions:* These are high-energy, high-intensity absorptions, usually occurring in the deep UV region (below 300 nm), and involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic pyridine ring.

n→π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital.

Upon coordination to a metal ion, the positions and intensities of these bands can change significantly. The π→π* bands may shift due to the electrostatic effect of the metal ion. More significantly, new absorption bands can appear, which are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. In complexes with d-block metals, d-d transitions may also be observed, although these are typically weak. For example, studies on Ni(II) and Co(II) complexes with the related Tris(pyridin-2-ylmethyl)amine ligand show characteristic d-d transition bands in the visible region. nih.gov

Table 2: Typical Electronic Transitions in Tris(pyridinylmethyl)amine Complexes

| Transition Type | Typical Wavelength Region | Description |

| π→π | < 300 nm | Intra-ligand transition within the pyridine rings. |

| n→π | ~300 - 350 nm | Intra-ligand transition involving the nitrogen lone pair. |

| d-d | 400 - 700 nm | Transitions between d-orbitals of the metal center; typically weak. |

| Charge Transfer (MLCT/LMCT) | 350 - 600 nm | Electron transfer between metal and ligand orbitals; often intense. |

While many simple pyridine compounds are weakly fluorescent, tripodal ligands like this compound can exhibit fluorescence, often arising from the π→π or π→n excited states of the pyridyl units. The emission properties, including the wavelength of maximum emission (λ_em) and the quantum yield (Φ), are highly sensitive to the molecular environment.

The formation of metal complexes can dramatically alter the fluorescence properties. Coordination can lead to either fluorescence enhancement ("chelation-enhanced fluorescence," CHEF) or quenching. Enhancement often occurs when coordination to a metal ion (like Zn²⁺ or Cd²⁺) increases the rigidity of the ligand structure, which reduces non-radiative decay pathways and favors radiative emission. Conversely, coordination to paramagnetic metal ions (like Cu²⁺ or Ni²⁺) often leads to fluorescence quenching through energy or electron transfer processes.

The pronounced changes in the electronic absorption and, particularly, the fluorescence spectra of this compound upon metal ion binding form the basis of its potential application as a chemosensor. A fluorescent sensor for metal ions typically translates a binding event into a measurable optical signal. asianpubs.org

The primary mechanisms for spectroscopic sensing with this ligand involve:

Fluorescence Enhancement/Quenching: As described above, the selective enhancement or quenching of fluorescence in the presence of specific metal ions provides a "turn-on" or "turn-off" sensing mechanism.

Wavelength Shifts: The coordination of a metal ion can alter the energy of the ligand's excited state, leading to a shift in the emission wavelength. A significant red shift (to longer wavelengths) or blue shift (to shorter wavelengths) upon binding is a strong and easily detectable analytical signal.

For instance, detailed studies on a soluble derivative of the isomeric Tris((6-phenyl-2-pyridyl)methyl)amine have shown that binding to Zn²⁺ induces a dramatic red shift of approximately 80 nm in the fluorescence emission, accompanied by a more than 100-fold enhancement in intensity. acs.orgnih.govnih.gov This behavior is attributed to the formation of a charge-transfer excited state upon complexation. acs.orgnih.gov Such a strong and specific response highlights the utility of this class of tripodal ligands in the design of selective fluorescent sensors for metal ions.

Electrochemical Analysis

Electrochemical methods are pivotal in characterizing the redox behavior and metal ion binding affinities of this compound and its coordination complexes. These techniques provide quantitative data on electron transfer processes and the stability of complex formation, which are crucial for understanding their potential applications in catalysis, sensing, and materials science.

Cyclic Voltammetry for Redox Properties of Metal Complexes

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of metal complexes. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can determine the reduction and oxidation potentials of a species, offering insights into the electronic influence of the ligand on the metal center.

In studies of tripodal pyridylamine ligands, which are structural isomers and close analogues of this compound, CV has been employed to characterize their transition metal complexes. For instance, the electrochemical analysis of a series of cobalt complexes with mono-substituted tris(2-pyridylmethyl)amine (B178826) (TPA) ligands revealed peaks corresponding to the Co(II)/Co(I) and Co(I)/Co(0) reduction processes. A key finding was that the reduction potential of the Co(II)/Co(I) couple shifts to more negative values as the electron-donating character of the substituents on the pyridine rings increases unipd.it.

Similarly, CV has been used to explore the redox characteristics of Cu(II), Fe(II), and Ni(II) complexes with other nitrogen-containing ligands, demonstrating quasi-reversible, single-electron transfer processes analis.com.my. For a Cu(II) complex, the reduction of Cu(II) to Cu(I) and the corresponding oxidation of Cu(I) to Cu(II) are observed as distinct peaks in the voltammogram analis.com.my. An investigation into the redox-active tris[4-(pyridin-4-yl)phenyl]amine (NPy3) ligand, a related triarylamine compound, utilized spectroelectrochemical methods to quantify the properties of the ligand and its zinc framework as a function of the redox state of the triarylamine core, which undergoes a one-electron oxidation to its radical cation unimelb.edu.auresearchgate.net.

These studies underscore how cyclic voltammetry elucidates the influence of the ligand's electronic structure on the redox stability of the coordinated metal ion.

| Complex | Redox Couple | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|---|---|

| Cu(II) Complex | Cu(II)/Cu(I) | 0.75 | 0.03 | analis.com.my |

| Fe(II) Complex | Fe(III)/Fe(II) | -0.67 | -0.47 | analis.com.my |

| Ni(II) Complex | Ni(II)/Ni(I) | 0.71 | 0.12 | analis.com.my |

Potentiometric Titration for Metal Ion Affinities

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution. This technique involves monitoring the pH of a solution containing the ligand as a standardized solution of a metal ion is added. The resulting titration curve provides data to calculate the protonation constants of the ligand and the formation constants (or binding affinities) of the metal-ligand complexes.

For derivatives of tris(2-pyridylmethyl)amine (TPA), a structural isomer of this compound, potentiometric titration studies have been conducted to investigate the binding properties with metal ions like Zn²⁺ and Cu²⁺ nih.gov. TPA is recognized as a potent chelator for divalent metal ions, exhibiting high binding constants in aqueous solutions nih.gov. However, the introduction of substituents onto the pyridine rings can significantly alter these affinities due to steric and electronic effects. For example, adding phenyl groups at the 6-position of the pyridine rings in TPA was found to lower the affinity for Zn²⁺ nih.gov.

The binding affinity is also influenced by the basicity of the pyridine nitrogen. A comparison between pyridine and 2-phenylpyridine (B120327) shows that the phenyl group reduces the pyridine's basicity (pKa decreases from 5.33 to 4.77) and weakens its binding to Cu²⁺ (logK drops from 2.54 to 1.3) nih.gov. This demonstrates the sensitivity of potentiometric titration in quantifying how subtle modifications to the ligand structure impact metal ion affinity.

| Ligand | Metal Ion | Binding Constant (logK) | Reference |

|---|---|---|---|

| Tris(2-pyridylmethyl)amine (TPA) | Cu²⁺ | 16.15 | nih.gov |

| Tris(2-pyridylmethyl)amine (TPA) | Zn²⁺ | 11.00 | nih.gov |

| Tris((6-methylpyridyl)methyl)amine | Cu²⁺ | 10.52 | nih.gov |

| Tris((6-methylpyridyl)methyl)amine | Zn²⁺ | 5.45 | nih.gov |

Magnetic Studies for Electronic Configuration

Magnetic susceptibility measurements are a fundamental tool for probing the electronic structure of metal complexes, specifically the number of unpaired electrons and their interactions. This information is critical for determining the oxidation state and spin state of the central metal ion, as well as understanding magnetic coupling phenomena in polynuclear complexes. The effective magnetic moment (μ_eff) of a complex is calculated from the measured magnetic susceptibility and is typically reported in units of Bohr magnetons (BM).

For transition metal complexes involving pyridyl ligands, magnetic studies can differentiate between various possible electronic configurations. For example, in a study of Ni(II) and Co(II) complexes with TPA, magnetic moments were used to characterize the electronic properties of the metal centers nih.gov. The measured magnetic moment values for Cu(II) complexes, which have a d⁹ electronic configuration, typically correspond to one unpaired electron researchgate.net.

In a study of new magnetic metal complexes with organic radical ligands containing a 4-pyridyl group, [M(hfac)₂(PyBTM)₂] (where M = Ni(II), Co(II)), the magnetic properties were investigated in detail mdpi.com. The Ni(II) complex was found to have a quintet ground state, indicating ferromagnetic coupling between the Ni(II) ion and the radical ligands mdpi.com. Such studies demonstrate the power of magnetic measurements in elucidating the electronic ground state and the nature of magnetic interactions within a molecule.

| Complex Type | Metal Ion | Expected Spin State | Typical Magnetic Moment (μ_eff) [BM] | Reference |

|---|---|---|---|---|

| Octahedral Ni(II) | Ni²⁺ (d⁸) | High-spin (S=1) | 2.8 - 3.5 | mdpi.com |

| Octahedral Co(II) | Co²⁺ (d⁷) | High-spin (S=3/2) | 4.1 - 5.2 | mdpi.com |

| Square Pyramidal Cu(II) | Cu²⁺ (d⁹) | S=1/2 | 1.7 - 2.2 | researchgate.net |

Research Applications in Chemical Science Driven by Tris Pyridin 4 Ylmethyl Amine

Catalysis and Organometallic Transformations

The catalytic applications of tris(pyridylmethyl)amine ligands are extensive, largely due to their ability to stabilize various transition metal centers and influence their electronic and steric properties. While a significant body of research has focused on the tris(2-pyridylmethyl)amine (B178826) isomer, the principles underlying its catalytic activity provide a framework for understanding the potential of Tris(pyridin-4-ylmethyl)amine.

Applications in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers. The catalyst's structure, particularly the ligand coordinated to the metal center, is a critical factor in controlling the polymerization.

While direct studies on the use of this compound in ATRP are not extensively reported in the reviewed literature, extensive research on its isomer, tris(2-pyridylmethyl)amine (TPMA or TPA), and its derivatives highlights the potential of this class of ligands. Copper complexes with substituted TPMA ligands are among the most active catalysts for ATRP. For instance, the introduction of electron-donating groups onto the pyridine (B92270) rings of the TPMA scaffold dramatically increases the catalyst's activity.

A notable example is the ligand Tris[(4-dimethylaminopyridyl)methyl]amine (TPMA NMe2 ) , a derivative of the 2-pyridyl isomer. Copper complexes of this ligand have shown unprecedented catalytic activity in ATRP. scispace.comnih.gov Electrochemical studies revealed highly negative redox potentials for these complexes, which is indicative of a very active catalyst. nih.gov The activation rate constants for the polymerization of acrylates and methacrylates were found to be exceptionally high, allowing for well-controlled polymerizations with catalyst loadings as low as 10 ppm. scispace.comnih.gov

The high activity of these catalysts is attributed to the electronic effects of the substituents on the pyridine rings, which modulate the redox properties of the copper center. It is hypothesized that a similar approach of introducing electron-donating groups to the this compound scaffold could also lead to highly active ATRP catalysts.

Table 1: Redox Potentials and Activation Rate Constants for a Highly Active ATRP Catalyst based on a TPMA derivative

| Complex | E 1/2 (mV vs SCE) | Initiator | k a (M -1 s -1 ) |

| [Cu(TPMA NMe2 )] 2+ | -302 | - | - |

| [Cu(TPMA NMe2 )Br] + | -554 | Methyl 2-bromopropionate | 1.1 x 10 6 |

| [Cu(TPMA NMe2 )Br] + | -554 | Ethyl α-bromoisobutyrate | 7.2 x 10 6 |

Data from electrochemical and kinetic studies of the copper catalyst with the Tris[(4-dimethylaminopyridyl)methyl]amine ligand. nih.gov

Role in Alkane Hydroxylation and Related Oxidative Processes

The selective oxidation of C-H bonds in alkanes is a significant challenge in chemistry. Iron complexes containing tris(pyridylmethyl)amine ligands have been investigated as catalysts for these transformations, drawing inspiration from the active sites of non-heme iron enzymes.

Research in this area has primarily utilized the tris(2-pyridylmethyl)amine (TPA) ligand and its derivatives. Iron(II) complexes of TPA have been shown to catalyze the hydroxylation of alkanes, such as cyclohexane, to the corresponding alcohols using hydrogen peroxide as the oxidant. acs.org The mechanism of these reactions is thought to involve a high-valent iron-oxo intermediate, which is a powerful oxidizing agent. nih.govresearchgate.netnih.gov

Studies on oxoiron(IV) complexes of the TPA ligand family have demonstrated that the ligand environment plays a crucial role in modulating the reactivity of the iron center. nih.govresearchgate.net While direct experimental data on the use of this compound in alkane hydroxylation is limited in the reviewed literature, the principles established with the TPA ligand suggest that its iron complexes could also be effective catalysts for such oxidative processes. The different electronic and steric environment provided by the 4-pyridyl isomer would likely influence the stability and reactivity of the key iron-oxo intermediate.

Development of Transition Metal-Based Catalysts for Organic Reactions

The versatility of the tris(pyridylmethyl)amine scaffold extends beyond polymerization and oxidation catalysis. Complexes of various transition metals with the tris(2-pyridylmethyl)amine (TPA) ligand have been developed for a range of organic transformations. nih.gov

For instance, ruthenium complexes bearing the TPA ligand have been explored as effective photocaging groups for nitriles. acs.org These complexes can release the nitrile ligand upon irradiation with light, allowing for temporal control over its biological activity.

Furthermore, late transition metal catalysts, such as nickel and palladium, with chelating amine ligands, including amine-pyridine systems, have been developed for olefin polymerization. mdpi.com The structure of the ligand significantly influences the catalytic activity and the properties of the resulting polymer.

While these examples utilize the 2-pyridyl isomer, they underscore the broad potential of tris(pyridylmethyl)amine ligands in catalysis. The coordination of this compound to different transition metals could lead to catalysts with unique reactivity profiles for various organic reactions.

Reductive Catalysis using this compound Complexes

The reduction of small molecules, such as carbon dioxide, is a critical area of research for sustainable energy and chemical production. Metal complexes with polypyridine ligands have shown promise as catalysts for these reductive transformations.

Research on the reductive catalysis of CO2 has involved cobalt(II) complexes supported by the tripodal ligand tris(2-pyridylmethyl)amine (TPA). researchgate.net These complexes have been shown to be efficient and stable catalysts for the reduction of CO2 to carbon monoxide (CO) under visible-light irradiation. The nature of the ancillary coordinating anion was found to play an important role in the photocatalytic performance. researchgate.net

Although this work focuses on the 2-pyridyl isomer, it provides a strong rationale for investigating this compound complexes in reductive catalysis. The electronic properties of the 4-pyridyl isomer would likely influence the redox potentials of the corresponding metal complexes and, consequently, their catalytic activity for CO2 reduction and other reductive processes.

Supramolecular Chemistry and Materials Science

The ability of this compound to act as a building block in the construction of complex, self-assembled structures is a key area of its application in materials science. The directional nature of the pyridyl groups in the 4-position makes it a suitable component for creating discrete, cage-like architectures.

Construction of Supramolecular Architectures and Cages

Supramolecular cages are discrete, hollow structures formed through the self-assembly of molecular components via non-covalent interactions. These structures can encapsulate guest molecules and act as nanoreactors or delivery vehicles.

A significant application of this compound in this area is in the formation of a metallo-supramolecular cage. Specifically, a derivative, tris(4-pyridylmethylamino)cyclotriguaiacylene , has been synthesized and shown to self-assemble with silver(I) ions to form a tetrahedral cage with the formula [Ag 4 L 4 ] 4+ . nih.gov This demonstrates the ability of the 4-pyridyl geometry to direct the formation of a well-defined, three-dimensional structure.

The formation of such cages is often influenced by the presence of guest molecules, which can act as templates. nih.gov The study of these host-guest interactions is crucial for understanding and controlling the self-assembly process.

Table 2: Example of a Supramolecular Cage formed with a this compound Derivative

| Ligand | Metal Ion | Cage Stoichiometry | Geometry |

| tris(4-pyridylmethylamino)cyclotriguaiacylene | Ag + | [Ag 4 L 4 ] 4+ | Tetrahedral |

Data from the investigation of metallo-supramolecular cages based on tris(pyridylmethylamino)cyclotriguaiacylene cavitands. nih.gov

The principles of coordination-driven self-assembly suggest that this compound itself, without the cyclotriguaiacylene backbone, could also be used to construct a variety of supramolecular architectures, including cages, with different metal ions that favor specific coordination geometries.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The tripodal nature of ligands like this compound makes them excellent building blocks for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.

While research on this compound itself in this area is emerging, extensive work on analogous tripodal pyridyl ligands demonstrates their utility. For instance, the related ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) has been used to construct a variety of MOFs with different metal ions such as Ag(I), Cu(II), and Zn(II). nih.govresearchgate.net These reactions, typically conducted under hydrothermal conditions, have yielded frameworks with diverse topologies, from 1D zigzag chains to complex 3D polymeric structures. researchgate.net For example, the reaction of tpt with CuSO₄ produces a 3D polymer where 2D layers of copper(II)-sulfate are linked by the tpt ligand. nih.govresearchgate.net Similarly, using ZnI₂ with tpt and a tetracarboxylic acid linker results in a 2D coordination grid. nih.govresearchgate.net

The flexibility of the ligand is also a key factor. A study on N,N,4-tris(pyridin-2-ylmethyl)aniline, a functionalized TPA derivative, showed its ability to form a range of structures from discrete complexes to 1D coordination polymers with metals like copper, cobalt, and manganese, depending on the counterions and crystallization solvents used. rsc.org This highlights the potential of this compound and its derivatives to create a diverse range of coordination polymers and MOFs with tailored structures and properties.

Table 1: Examples of MOFs constructed from a TPT ligand

| Compound/Framework ID | Metal Ion | Ligands | Dimensionality | Resulting Structure | Reference |

|---|---|---|---|---|---|

| {[Ag(Htpt)(NO₃)]NO₃·4H₂O}n (1) | Ag(I) | tpt, NO₃⁻ | 1D | Zigzag chain | nih.govresearchgate.net |

| {[Cu₂(tpt)₂(SO₄)₂(H₂O)₂]·4H₂O}n (2) | Cu(II) | tpt, SO₄²⁻ | 3D | Polymeric structure with linked 2D layers | nih.govresearchgate.net |

| [Cu(tpt)(H₂btec)₁/₂]n (3) | Cu(I) | tpt, H₂btec²⁻ | 2D | Double-layered coordination polymer | nih.govresearchgate.net |

| {[Zn(tpt)(btec)₁/₂]·H₂O}n (4) | Zn(II) | tpt, btec⁴⁻ | 2D | Coordination grid | nih.govresearchgate.net |

| [Cu₃(CN)₃(tpt)]n (5) | Cu(I) | tpt, CN⁻ | 3D | Honeycomb architecture | nih.govresearchgate.net |

Design of Host-Guest Systems for Molecular Recognition

The well-defined cavities and pockets within supramolecular structures derived from this compound and its isomers are ideal for host-guest chemistry and molecular recognition. These systems can selectively bind specific molecules (guests) within the cavity of the host structure, leading to applications in sensing, catalysis, and separations.

The TPA scaffold has been instrumental in the synthesis of supramolecular cages. researchgate.net These cages, often formed through dynamic covalent chemistry, can encapsulate guest molecules. researchgate.net For example, supramolecular cages based on TPA have been synthesized that can be triggered to assemble and disassemble, and can act as differential sensors for dicarboxylic acids. researchgate.net

Furthermore, triphenylamine-based covalent organic frameworks (COFs) on surfaces exhibit host-guest interactions. rsc.org These frameworks have pores with specific functional groups that create preferred adsorption sites for guest molecules like trimesic acid. rsc.org The binding of the guest molecule within the host framework can alter the electronic properties of the material, a concept known as supramolecular doping. rsc.org A capped TPA ligand featuring a triazole-based secondary sphere has been shown to create a well-defined cavity with both hydrophobic and hydrogen-bonding characteristics, suitable for coordinating metal ions.

Fabrication of Luminescent Materials

Complexes and coordination polymers derived from this compound and related ligands often exhibit interesting luminescent properties, making them suitable for applications in sensors, lighting, and displays. The emission properties can often be tuned by changing the metal ion or by the binding of guest molecules.

Several MOFs constructed from the analogous ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) display blue fluorescence. nih.govresearchgate.net This emission is typically assigned to ligand-centered electronic transitions. nih.govresearchgate.net The thermal stability of these frameworks, with some being stable up to 430°C, makes them robust luminescent materials. nih.govresearchgate.net

Derivatives of TPA have also been specifically designed to enhance luminescence upon metal binding. For instance, soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine show a dramatic change in their fluorescence upon coordination with Zn²⁺. nih.govacs.org When ligand 3 (tris-[6-(3,4,5-trimethoxy-phenyl)-pyridin-2-ylmethyl]-amine) binds to Zn²⁺ in acetonitrile, the fluorescence emission maximum red-shifts by approximately 80 nm, and the intensity is enhanced by over 100-fold at 520 nm. nih.gov This significant change is attributed to a charge-transfer character in the excited state. nih.gov While specific examples of mechanochromic (color change with pressure) and thermochromic (color change with temperature) properties for this compound are not widely reported, the tunability of the electronic structure of its complexes suggests a potential for such functionalities.

Intercalation into Layered Materials for Charge-Transfer Enhancement

Intercalation, the insertion of molecules between the layers of a host material, is a powerful method to modify the properties of both the host and the guest. This compound and its derivatives, with their specific geometry and electronic properties, can be intercalated into layered materials to enhance phenomena such as intramolecular charge transfer (ICT).

A study on tris[4-(pyridin-4-yl)phenyl]amine (TPPA), a derivative of this compound, demonstrated its successful intercalation into layered zirconium hydrogen phosphate and zirconium 4-sulfophenylphosphonate. researchgate.net The TPPA molecule acts as a push-pull system, and its protonation upon intercalation enhances the ICT process. researchgate.net Infrared spectroscopy confirmed the protonation of the TPPA molecules within the host layers. Powder X-ray diffraction data revealed that the TPPA molecules are organized in the interlayer space, anchoring to adjacent layers. researchgate.net This constrained environment influences the optical properties of the system, with UV-Vis spectra showing that TPPA exists in an equilibrium of protonated and non-protonated forms within the intercalates. This work represents a key example of how a tripodal push-pull system can be incorporated into a confined geometry to manipulate its optical properties.

Chemical Sensing and Probe Development

The ability of this compound and its isomers to selectively bind to specific analytes, particularly metal ions, and produce a measurable signal, has led to their widespread use in the development of chemical sensors and molecular probes.

Design of Fluorescent Chemosensors for Metal Ions (e.g., Zn²⁺, Cu²⁺)

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a target analyte. The TPA scaffold is an excellent platform for designing such sensors for metal ions due to its high affinity and selectivity for ions like Zn²⁺ and Cu²⁺. d-nb.info

Derivatives of TPA have been synthesized to act as highly selective fluorescent sensors for Zn²⁺. Isoquinoline-derivatized TPA ligands, such as 1-isoBQPA and 7-MeO-1-isoBQPA, show a significant fluorescence enhancement upon binding to Zn²⁺, with high selectivity over other ions like Cd²⁺. The introduction of methoxy groups into the chromophore was found to significantly enhance the fluorescence quantum yield, making the sensor suitable for fluorescence microscopy in living cells.

Another strategy involves creating soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine to overcome the poor solubility of the parent complexes. nih.govacs.org These soluble ligands were studied for their binding properties with both Zn²⁺ and Cu²⁺ through fluorescence, NMR, and potentiometric titrations. nih.gov The significant red shift and enhancement of fluorescence upon Zn²⁺ binding demonstrate their efficacy as sensors. nih.gov

Table 2: Performance of TPA-based Fluorescent Zn²⁺ Sensors

| Sensor | Target Ion | Observed Change | Key Feature | Reference |

|---|---|---|---|---|

| 1-isoBQPA | Zn²⁺ | Fluorescence increase at 357 nm and 464 nm | Zn²⁺-specific enhancement at longer wavelengths | |

| 7-MeO-1-isoBQPA | Zn²⁺ | Significant fluorescence enhancement (ϕZn = 0.213) | Enhanced quantum yield suitable for cell imaging | |

| Ligand 3 * | Zn²⁺ | >100-fold fluorescence enhancement at 520 nm, 80 nm red shift | Improved solubility, charge-transfer character in excited state | nih.gov |

*Ligand 3: tris-[6-(3,4,5-trimethoxy-phenyl)-pyridin-2-ylmethyl]-amine

Development of Molecular Switches and Chiral Probes

The dynamic nature of TPA-metal complexes allows for their use in creating molecular switches, where the properties of the molecule can be reversibly changed by an external stimulus like light or the binding of another molecule. Furthermore, the propeller-like arrangement of the pyridyl groups around a metal center makes TPA complexes inherently chiral, which is a valuable feature for the development of chiral probes. nih.gov

A comprehensive review highlights the application of TPA-based systems as molecular switches and chiral probes. researchgate.net The stereodynamic nature of these complexes is key to their function. For example, zinc-TPA based stereodynamic probes have been developed for the determination of the enantiomeric excess of various chiral compounds, including amino acids. nih.govunipd.it The binding of a chiral substrate to the complex can amplify the chiroptical signal, which can be measured using techniques like Circular Dichroism (CD). nih.govunipd.it Studies on mixed-metal TPA complexes have shown that the nature of the metal ions influences the chiroptical properties of the resulting supramolecular architectures, affecting the intensity and shape of the CD signal. unipd.it This tunability is crucial for designing sensitive and selective chiral probes. unipd.it

Bioinorganic Chemistry: Mimicking Metalloprotein Active Sites

Creation of Model Complexes for Metalloprotein Research

A comprehensive review of scientific literature indicates a significant gap in research concerning the use of this compound for creating model complexes of metalloprotein active sites. The isomeric ligand, Tris(2-pyridylmethyl)amine (TPA), has been widely employed to synthesize model complexes for a variety of metalloenzymes, including those containing iron, copper, and zinc. These TPA-based models have provided valuable insights into the structure, spectroscopy, and function of the native enzyme active sites.

For this compound, however, there is a notable absence of published studies detailing the synthesis and characterization of its metal complexes as mimics of metalloprotein active sites. The coordination of the pyridyl nitrogen at the 4-position would result in a different ligand field strength and geometry around the metal center compared to the 2-pyridyl isomer. This would, in turn, influence the spectroscopic properties and reactivity of the model complex. The lack of empirical data means that the potential of this compound to serve as a structural or functional mimic for any specific metalloprotein remains to be established.

Studies of Metal Ion Transport and Storage Mechanisms

There is a scarcity of research on the application of this compound in studies related to metal ion transport and storage mechanisms. The transport and storage of metal ions are critical biological processes, often mediated by proteins that provide specific coordination environments for the metal ions. Synthetic ligands are sometimes used to model these interactions and to develop agents that can influence metal ion trafficking.

While the fundamental coordination chemistry of this compound with various metal ions would be a prerequisite for such applications, detailed studies on the formation, stability, and reactivity of its metal complexes in biologically relevant conditions are not present in the available scientific literature. Consequently, its utility in elucidating the mechanisms of how metal ions are transported across membranes or stored within cells has not been investigated.

Investigation of Hydroxamate Binding in Metallobiological Systems

Investigations into hydroxamate binding in metallobiological systems using this compound as a model ligand are not documented in the scientific literature. Hydroxamates are important functional groups found in various natural products, and they are known to be potent binders of metal ions in biological systems, playing roles in iron transport (siderophores) and as inhibitors of metalloenzymes.

Model complexes utilizing ligands like Tris(2-pyridylmethyl)amine have been synthesized to study the coordination and reactivity of hydroxamates with different metal ions. These studies provide insights into the binding modes (monodentate vs. bidentate) and the electronic and structural effects of hydroxamate coordination. However, there are no corresponding studies reported for this compound. The specific geometric and electronic constraints imposed by the 4-pyridyl donors of this ligand on a coordinated metal center would likely influence its interaction with hydroxamate-containing molecules. The absence of such research means that the nature of these potential interactions remains speculative.

Due to the limited specific research findings on the use of this compound in these areas of bioinorganic chemistry, no data tables can be generated.

Theoretical and Computational Investigations of Tris Pyridin 4 Ylmethyl Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Tris(pyridin-4-ylmethyl)amine. These calculations provide a molecular-level picture of its structure and electronic nature.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. For systems related to this compound, such as tris(hetaryl)substituted phosphines and their chalcogenides, DFT calculations have been employed to perform conformational analysis. mdpi.com For instance, the B3PW91 functional with the 6-311++G(df,p) basis set has been used to determine the spatial structure of preferred conformers in solution. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of molecular electronic structure, often referred to as frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, indicating it is more readily excited. scirp.orgresearchgate.net The distribution of these orbitals provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO). researchgate.net For example, in pyridine-containing systems, the HOMO and LUMO are often distributed across the aromatic rings. scirp.orgresearchgate.net DFT calculations are the primary tool for determining the energies and spatial distributions of these orbitals, which are crucial for understanding charge transfer interactions within the molecule. scirp.org

Table 1: Representative Frontier Orbital Energies for Aromatic Amine Systems Note: This table presents generalized data for illustrative purposes based on similar compounds, as specific values for this compound were not available in the searched literature.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzo[b]pyridine Derivative | -6.646 | -1.816 | 4.83 |

| Phenylpyrimidine Derivative | -6.898 | -1.914 | 4.984 |

Prediction of Spectroscopic Properties

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can accurately forecast vibrational frequencies (IR spectroscopy), electronic transitions (UV-Vis spectroscopy), and chemical shifts (NMR spectroscopy). scispace.commdpi.com

For example, theoretical vibrational analysis helps in the assignment of observed IR bands to specific molecular motions. scirp.org In a study of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations confirmed the assignment of N-H stretches and aromatic ring vibrations in the experimental IR spectrum. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption wavelengths and excitation energies, which can be correlated with experimental UV-Vis spectra. researchgate.net

Mechanistic Studies of Catalytic Cycles and Metal-Ligand Interactions

While detailed mechanistic studies specifically involving this compound are not extensively documented in the available literature, computational methods are a cornerstone for investigating catalytic cycles in related systems. DFT is used to map the potential energy surface of a reaction, identifying transition states and intermediates. latticescipub.com

These studies provide insights into reaction barriers and the role of the metal-ligand framework in facilitating catalysis. For instance, in biomimetic complexes involving the isomeric Tris(2-pyridylmethyl)amine (B178826) (TPA) ligand, DFT has been used to study the activation of molecular oxygen and subsequent oxidation reactions. researchgate.netlatticescipub.com Such calculations are vital for understanding how the electronic and steric properties of the ligand influence the reactivity of the metal center. nih.gov Mechanistic investigations often explore the formation of key intermediates, such as high-valent metal-oxo species, which are implicated in the catalytic cycles of many non-heme iron enzymes. researchgate.net

Modeling of Protonation States and their Energetics

The protonation state of a ligand like this compound, which contains multiple basic nitrogen atoms (one tertiary amine and three pyridine (B92270) nitrogens), is crucial for its coordination chemistry and solution behavior. Computational modeling can predict the most likely sites of protonation and the relative energies of the different protonated species.

DFT calculations are used to determine the proton affinities of the various nitrogen atoms, thereby predicting the sequence of protonation. These theoretical calculations can complement experimental studies, such as potentiometric titrations, to provide a complete picture of the acid-base properties of the molecule. Understanding the energetics of protonation is essential, as it dictates the ligand's charge and conformational availability for metal binding under different pH conditions.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Despite extensive searches, no significant academic contributions detailing the synthesis, characterization, or application of Tris(pyridin-4-ylmethyl)amine could be identified. The compound is listed in chemical supplier catalogs, confirming its existence and commercial availability. However, this availability has not translated into a discernible body of peer-reviewed research. The academic focus has overwhelmingly been on the chelating properties of its 2-pyridyl isomer, which readily forms stable complexes with a wide range of metal ions. The geometric constraints of the pyridin-4-yl isomer, where the nitrogen donor is oriented away from a potential central metal ion when attached to a tripodal amine, likely hinders its ability to act as a simple chelating agent. This structural difference is the most probable reason for the disparity in research attention between the two isomers.

Emerging Trends in Ligand Design and Modification for Tailored Properties

Given the lack of foundational research on this compound, there are no established trends in its design or modification. However, looking at related structures provides some insight. For instance, ligands incorporating pyridin-4-yl moieties, such as tris(4-(pyridin-4-yl)phenyl)amine (B3100268) and 2,4,6-tris(4-pyridyl)-1,3,5-triazine, have been utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers. In these extended structures, the pyridin-4-yl group's linear coordinating vector is advantageous for linking metal centers into networks. An emerging trend, therefore, could be the future exploration of this compound as a tripodal building block for three-dimensional coordination polymers, where the three pyridyl groups extend outwards to connect to different metal centers, rather than coordinating to a single metal ion.

Potential for Novel Applications in Catalysis and Advanced Materials

The potential applications of this compound remain largely theoretical due to the absence of experimental studies. While its 2-pyridyl isomer has found extensive use in catalytic systems, the 4-pyridyl analogue is not suited for forming the mononuclear complexes typically required for such applications.

However, its structure suggests potential in the field of advanced materials. As a tripodal ligand with divergent coordination vectors, this compound could be a valuable component in the rational design of:

Metal-Organic Frameworks (MOFs): Its C3 symmetry could lead to the formation of highly porous and symmetrical network structures with potential applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Assemblies: The pyridyl groups can participate in hydrogen bonding and other non-covalent interactions, making it a candidate for the construction of complex, self-assembled architectures.

Crystal Engineering: The predictable directionality of the pyridin-4-yl coordination could be exploited to control the formation of crystalline solids with desired topologies and properties.

Future Directions in Theoretical and Computational Studies of this compound Systems

The lack of experimental data on this compound makes it a prime candidate for theoretical and computational investigation. Future research in this area could focus on:

Conformational Analysis: Computational modeling can predict the stable conformations of the free ligand and its protonated forms.

Coordination Chemistry Simulation: Density Functional Theory (DFT) calculations could be employed to predict the thermodynamic and kinetic feasibility of forming complexes with various metal ions, particularly in the context of coordination polymers and MOFs. These studies could help identify the most promising metal precursors and reaction conditions for synthesizing such materials.

Electronic Properties of Hypothetical Materials: Theoretical studies could predict the electronic band structure, porosity, and potential catalytic activity of hypothetical MOFs constructed from this compound and different metal linkers. This would provide valuable guidance for future synthetic efforts.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Tris(pyridin-4-ylmethyl)amine to achieve high yields and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, tris(2-bromoethyl)amine can react with pyridine derivatives under reflux conditions in ethanol with sodium hydroxide as a base. Key parameters include stoichiometric ratios (e.g., 1:3 molar ratio of tris(2-bromoethyl)amine to pyridinyl thiols), reaction time (8–12 hours), and purification via vacuum filtration and ethanol washing to remove unreacted precursors . Monitoring reaction progress using TLC or HPLC ensures intermediate stability and product purity.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assigns proton and carbon environments, verifying substituent attachment (e.g., pyridinylmethyl groups). Peaks at δ 8.5–7.0 ppm (pyridine protons) and δ 3.5–4.0 ppm (methylene bridges) are critical .

- X-ray crystallography : Resolves molecular geometry. For example, orthorhombic crystal systems (space group Pna2₁) with unit cell parameters a = 16.169 Å, b = 25.670 Å, c = 7.6166 Å confirm ligand symmetry and bond distances (e.g., N–S = 4.320 Å) .

- Mass spectrometry : Validates molecular weight (e.g., observed m/z 662.85 matches C₃₃H₃₀N₁₀S₃) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear flame-retardant antistatic clothing, nitrile gloves, and safety goggles to prevent skin/eye contact (GHS Category 2B eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste management : Segregate chemical waste and consult professional disposal services to prevent environmental release (GHS Category 4 aquatic hazard) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing this compound derivatives?

- Methodological Answer :

- Multi-method refinement : Use programs like SHELXL for iterative refinement, incorporating restraints for bond lengths/angles and validating against R₁/wR₂ residuals (e.g., R₁ = 0.070, wR₂ = 0.123) .

- Flack parameter analysis : Resolve absolute configuration ambiguities (e.g., Flack x = 0.33 ± 0.12) .

- Cross-validate with spectroscopy : Compare crystallographic data with NMR/IR to confirm functional group orientations.

Q. What strategies improve the ligand design of this compound for metal-organic framework (MOF) applications?

- Methodological Answer :

- Geometric tuning : Adjust pyridinylmethyl arm lengths (e.g., 5.076–8.305 Å from central N to pyridine N) to optimize metal coordination .

- Functionalization : Introduce sulfanyl or formyl groups (e.g., tris(4-formylphenyl)amine analogs) to enhance MOF porosity or catalytic activity .

- Computational modeling : Use DFT to predict binding energies and steric effects with target metal ions (e.g., Cu²⁺, Fe³⁺).

Q. How can environmental risks be mitigated during large-scale synthesis of this compound?

- Methodological Answer :

- Containment systems : Use double-walled reactors to prevent leaks.

- Neutralization protocols : Treat acidic/basic byproducts (e.g., HBr from brominated precursors) with neutralizing agents before disposal .

- Real-time monitoring : Install gas sensors to detect volatile organic compounds (VOCs) and trigger emergency ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.